2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)-1,3,4-thiadiazole
Overview
Description
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)-1,3,4-thiadiazole is a complex organic compound known for its unique chemical structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a trifluoromethyl group and a sulfonyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a suitable thiadiazole precursor under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The trifluoromethyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, to the thiadiazole ring.
Scientific Research Applications
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its sulfonyl group may interact with enzyme active sites, while the trifluoromethyl group can enhance binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the sulfonyl and methylphenyl groups but differ in the core structure, which is an indole ring instead of a thiadiazole ring.
Trifluoromethyl-substituted thiadiazoles: These compounds have a similar thiadiazole ring with a trifluoromethyl group but may lack the sulfonyl and methylphenyl groups.
Uniqueness
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both the sulfonyl and trifluoromethyl groups enhances its stability and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O3S2/c1-6-2-4-7(5-3-6)23(20,21)18-9(19)15-10-17-16-8(22-10)11(12,13)14/h2-5H,1H3,(H2,15,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGRFBIJIJRWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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